1-(3-Fluorophenyl)-3-methylpiperazine

Descripción

Chemical Classification and Structural Identity

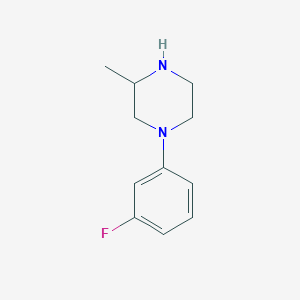

1-(3-Fluorophenyl)-3-methylpiperazine belongs to the organic compound classification of piperazine derivatives, specifically representing a fluorinated heterocyclic compound with dual substitution patterns. The compound is characterized by its distinct molecular architecture, featuring a six-membered piperazine ring system containing two nitrogen atoms in the 1 and 4 positions, with a 3-fluorophenyl group attached to one nitrogen and a methyl group positioned at the 3-carbon of the piperazine ring. The molecular formula for this compound is established as C₁₁H₁₅FN₂, with a corresponding molecular weight of 194.25 grams per mole. The Chemical Abstracts Service registry number for this compound is documented as 1250098-88-4, providing definitive identification within chemical databases.

The structural complexity of this compound arises from the presence of multiple functional groups that contribute to its overall chemical behavior and biological activity profile. The piperazine core structure provides a flexible heterocyclic framework known for diverse pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. The 3-fluorophenyl substituent introduces electronegativity and lipophilicity modifications that can significantly influence molecular interactions with biological targets. The methyl group at the 3-position of the piperazine ring adds steric bulk and hydrophobic character, potentially affecting binding affinity and selectivity profiles. This specific substitution pattern creates a unique three-dimensional molecular geometry that distinguishes it from other piperazine derivatives and contributes to its specialized research applications.

The compound exhibits specific spectral characteristics that can be analyzed through advanced analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy. These analytical properties provide researchers with reliable methods for compound identification, purity assessment, and structural confirmation during synthesis and characterization processes. The systematic nomenclature and chemical identification parameters establish this compound as a well-defined chemical entity within the broader context of fluorinated heterocyclic research.

Historical Context in Piperazine Chemistry

The historical development of piperazine chemistry traces back to the early twentieth century, with piperazine compounds first being synthesized in 1904, marking the beginning of systematic exploration of this important heterocyclic family. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant (Piper nigrum), although piperazines themselves are not derived from plants in the Piper genus. The addition of the "-az-" infix to "piperazine" specifically refers to the extra nitrogen atom present compared to piperidine, highlighting the structural relationship between these heterocyclic systems.

During the 1950s, piperazine gained significant prominence in medicinal chemistry when it was first introduced as an anthelmintic agent in 1953. This application demonstrated the therapeutic potential of the piperazine scaffold and opened new avenues for pharmaceutical development. The mechanism of action involved paralysis of parasitic worms through interaction with gamma-aminobutyric acid receptors, allowing for effective treatment of various parasitic infections. This early success established piperazine derivatives as valuable therapeutic agents and stimulated further research into structurally related compounds.

The subsequent decades witnessed extensive exploration of piperazine derivatives, leading to the development of numerous clinically important medications. The recognition that many piperazines possess useful pharmacological properties, with prominent examples including various therapeutic agents for diverse medical conditions, solidified the importance of this chemical class in drug discovery. The systematic investigation of substitution patterns on the piperazine ring, including the incorporation of fluorine-containing groups, emerged as a strategic approach for optimizing pharmacological properties and developing new therapeutic entities. This historical progression established the foundation for contemporary research into specialized derivatives such as this compound.

Significance in Fluorinated Heterocyclic Compounds Research

The incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a transformative strategy in modern medicinal chemistry, with fluorinated compounds representing a substantial portion of contemporary pharmaceutical development. Research indicates that more than twenty percent of medications currently on the market contain fluorine, with nearly three hundred fluorine-containing drugs having received official approval for medical use. This prevalence reflects the unique physicochemical properties imparted by the carbon-fluorine bond, which often increases lipophilicity and metabolic stability while enhancing bioavailability and affinity for target proteins.

This compound exemplifies the strategic application of fluorine incorporation in heterocyclic drug design, combining the established pharmacological relevance of the piperazine scaffold with the advantageous properties of fluorine substitution. The mechanism of action for this compound primarily involves interaction with neurotransmitter systems in the brain, with research indicating potential modulation of serotonin and dopamine receptors that are crucial for mood regulation and cognitive function. Compounds with similar structural features often exhibit affinity for serotonin receptors and dopamine receptors, suggesting potential therapeutic applications in treating anxiety, depression, and other mood disorders.

The synthesis of this compound typically involves well-established chemical methodologies, including the reaction of 3-fluoroaniline with 3-methylpiperazine under controlled conditions. This synthetic accessibility facilitates research applications and enables further exploration of structure-activity relationships within this chemical class. The compound can undergo various chemical transformations typical for piperazines, including alkylation, acylation, and cyclization reactions, which require specific catalysts or reagents and are conducted under controlled conditions to ensure selectivity and yield.

Contemporary research applications for this compound span multiple areas of scientific investigation, reflecting its versatility as a research tool and potential therapeutic agent. The compound serves as an important building block in pharmaceutical synthesis, enabling the development of more complex molecular structures with enhanced biological activity. Additionally, its unique structural features make it valuable for studying structure-activity relationships in neuropharmacology and for investigating the effects of fluorine substitution on biological activity and pharmacokinetic properties.

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEBBCLEHYFDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methylation of 3-Fluorophenylpiperazine

A widely referenced method involves the selective methylation of 1-(3-fluorophenyl)piperazine at the nitrogen atom using methyl iodide or methyl sulfate in polar aprotic solvents such as dimethylformamide (DMF). The reaction is typically carried out at temperatures below 25°C to control selectivity and avoid overalkylation. For example, methyl iodide (0.45 moles) is added slowly to a solution of 3-fluorophenylpiperazine in DMF, maintaining the temperature below 25°C and stirring for about 1 hour to yield the N-methylated product.

Catalytic Hydrogenation for Deprotection

In cases where protecting groups such as benzyl are used on the piperazine nitrogen, catalytic hydrogenation is employed to remove these groups. The reaction is conducted under hydrogen pressure (80–100 psi) using a suitable catalyst (e.g., palladium on carbon). The endpoint is monitored by high-performance liquid chromatography (HPLC). After completion, the reaction mixture is neutralized with aqueous sodium hydroxide to pH 11–12 and extracted with organic solvents like toluene or ethyl acetate to isolate the product.

Alkylation Using Alkyl Halides

Another approach involves the alkylation of piperazine derivatives with alkyl halides under reflux in acetone or similar solvents, often in the presence of potassium carbonate as a base and catalytic potassium iodide to enhance the reaction rate. For example, refluxing a mixture of 3-fluorophenylpiperazine and methyl iodide or other alkyl halides in acetone with K2CO3 for 30 hours yields the substituted piperazine derivatives. The crude product is purified via column chromatography using chloroform/methanol mixtures.

Programmable Photoredox Catalysis

Recent advances have introduced organic photoredox catalysis as a programmable and modular method to synthesize diversely substituted piperazine cores, including fluorophenyl derivatives. This method circumvents the need for prefunctionalized radical precursors by direct substrate oxidation followed by radical cyclization. Ene-carbamates are hydroaminated under photoredox conditions to afford diamine intermediates, which then cyclize to form substituted piperazines. This approach offers operational simplicity and high yields, enabling the synthesis of 1-(3-fluorophenyl)-3-methylpiperazine analogs with structural diversity.

Purification and Characterization

- Extraction: After reaction completion, aqueous workup with alkali (NaOH) is common to neutralize and separate the product into the organic phase.

- Solvent Extraction: Organic solvents such as toluene, ethyl acetate, or cyclohexane are used to extract the product.

- Chromatography: Column chromatography with chloroform/methanol mixtures (e.g., 9.5:0.5 vol) is employed for final purification.

- Characterization: Purity and structure are confirmed by HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Comparative Data Table of Preparation Parameters

Research Findings and Notes

- The method described in patent WO2004106309A1 emphasizes the removal of impurities such as 2-phenylpiperazine and dimethyl isomers, ensuring high purity of the methylated piperazine.

- Alkylation reactions require careful temperature control to prevent side reactions.

- Photoredox catalysis represents a modern, versatile synthetic route that may be adapted to various substituted piperazines, including fluorophenyl derivatives.

- The use of catalytic hydrogenation for deprotection is a reliable and scalable method, compatible with industrial synthesis.

- Chromatographic purification remains essential for isolating the desired compound in high purity.

Análisis De Reacciones Químicas

1-(3-Fluorophenyl)-3-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted quinones, while reduction may produce fluoro-substituted amines.

Aplicaciones Científicas De Investigación

1-(3-Fluorophenyl)-3-methylpiperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: This compound is employed in biological studies to investigate its effects on various biological pathways and receptors.

Materials Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Analytical Chemistry: this compound is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Mecanismo De Acción

The mechanism of action of 1-(3-Fluorophenyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound primarily targets receptors in the central nervous system, including serotonin and dopamine receptors.

Pathways Involved: It modulates neurotransmitter release and reuptake, affecting various signaling pathways in the brain. This modulation can lead to changes in mood, perception, and behavior.

Comparación Con Compuestos Similares

Key Differences :

- Electron Effects : The 3-fluorophenyl group balances electronegativity and steric demands, whereas 3-CF₃ and 4-CF₃ substituents prioritize lipophilicity and metabolic stability .

- Steric Influence : The 3-methyl group in the target compound reduces conformational flexibility compared to unsubstituted piperazines (e.g., 1-(3-methoxyphenyl)piperazine) .

Receptor Binding and Selectivity

- Target Compound: The 3-fluorophenyl group enhances serotonin receptor (5-HT₁A) binding affinity compared to non-fluorinated analogues, as seen in tandospirone derivatives .

- 1-(3-Trifluoromethylphenyl)piperazine : Exhibits higher dopamine D2/D3 receptor selectivity due to the CF₃ group's hydrophobic interactions .

- 1-(4-Trifluoromethylphenyl)piperazine : Shows improved CNS penetration in kinase inhibitors but may increase off-target effects due to higher lipophilicity .

Actividad Biológica

1-(3-Fluorophenyl)-3-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Chemical Formula : CHFN

Molecular Weight : 183.24 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : This compound has shown affinity for serotonin receptors, particularly the 5-HT subtype, which is implicated in mood regulation and anxiety disorders.

- Dopamine Receptors : It may also interact with dopamine receptors, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.

- Inhibition of Enzymes : Research indicates that it can inhibit certain enzymes involved in metabolic pathways, enhancing its utility as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), A375 (melanoma), and others.

- Mechanism : The compound appears to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF7 | 15.2 | Tubulin inhibition |

| A375 | 12.5 | Apoptosis induction |

Neuropharmacological Effects

The compound has shown promise in neuropharmacology:

- Anxiolytic Effects : In animal models, it demonstrated anxiolytic properties, potentially through serotonin receptor modulation.

- Cognitive Enhancement : Preliminary studies suggest it may enhance cognitive function by influencing dopaminergic pathways.

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the cytotoxicity of this compound against MCF10A and MCF7 cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC value of 15 µM. The study concluded that this compound could be a lead candidate for further development as an anticancer agent .

- Neuropharmacological Research :

Q & A

Q. What experimental designs mitigate off-target effects of this compound in CNS studies?

- Methodological Answer : Functional selectivity assays (e.g., calcium flux for GPCRs) and knockout animal models identify off-target activity. For example, D₂ receptor antagonism can be ruled out using HEK293 cells expressing D₂R coupled to Gαq. Dose-response curves (EC₅₀/IC₅₀ ratios) refine therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.